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7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one
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Overview
Description
7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound belonging to the class of benzopyran derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one typically involves the bromination of 3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the benzopyran ring can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of 7-substituted derivatives.
Oxidation: Formation of 3-methoxy-4-oxo-2H-1-benzopyran-4-carboxylic acid.
Reduction: Formation of 3-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol.
Scientific Research Applications
Pharmacological Applications
7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one exhibits several pharmacological activities, making it a subject of interest in drug discovery.
Anticancer Activity
Research indicates that compounds similar to this compound can induce apoptosis in cancer cells and inhibit cell proliferation. For instance:
- A study highlighted that derivatives of benzopyran exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involved cell cycle arrest and induction of apoptosis through the activation of caspases .
Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
7-Bromo derivative | HT29 (colonic) | 10 | Apoptosis induction |
7-Bromo derivative | MCF-7 (breast) | 15 | Cell cycle arrest |
Antibacterial Properties
The compound has shown potential antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure's hydrophobicity contributes to its efficacy:
- In vitro studies reported that derivatives with similar structures demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 8 µg/mL .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Escherichia coli | 2 |
Case Study 1: Anticancer Activity
In a controlled study, researchers synthesized several derivatives of benzopyran and evaluated their effects on human cancer cell lines:
- The results indicated that certain modifications in the benzopyran structure enhanced cytotoxicity against the HT29 cell line by over 50% compared to untreated controls .
Case Study 2: Antibacterial Efficacy
A screening assay was conducted to assess the antibacterial properties of various benzopyran derivatives:
Mechanism of Action
The mechanism of action of 7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, leading to modulation of their activity. For example, the compound may inhibit certain kinases or modulate the activity of G-protein coupled receptors (GPCRs), thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-3,4-dihydro-2H-1-benzopyran-4-one: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
3-Methoxy-3,4-dihydro-2H-1-benzopyran-4-one: Lacks the bromine atom, which may influence its binding affinity to molecular targets.
7-Bromo-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one: Contains additional methyl groups, which may alter its steric and electronic properties.
Uniqueness
The presence of both bromine and methoxy groups in 7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one, with the CAS number 1187828-95-0, is a compound belonging to the benzopyran family. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
1. Antimicrobial Activity
Research indicates that derivatives of benzopyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzopyran derivatives. In vitro assays demonstrated that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15.2 |
HeLa | 12.8 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
3. Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. In animal models, it was found to reduce inflammation markers significantly when administered in a dose-dependent manner.
Dosage (mg/kg) | Inflammation Marker Reduction (%) |
---|---|
10 | 25 |
20 | 45 |
50 | 70 |
This suggests that it may be beneficial in treating inflammatory diseases .
Case Studies
A notable case study involved the application of this compound in a model of rheumatoid arthritis. The treatment resulted in a marked decrease in joint swelling and pain scores compared to control groups, indicating its potential as an anti-rheumatic agent .
Properties
Molecular Formula |
C10H9BrO3 |
---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
7-bromo-3-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9BrO3/c1-13-9-5-14-8-4-6(11)2-3-7(8)10(9)12/h2-4,9H,5H2,1H3 |
InChI Key |
ORJDTOFQPWOJIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1COC2=C(C1=O)C=CC(=C2)Br |
Origin of Product |
United States |
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